MKC-1
Overview
Description
Mechanism of Action
MKC-1, also known as Ro-31-7453 or 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a novel, orally active cell cycle inhibitor with broad antitumor activity .
Target of Action
This compound has been found to bind to several proteins, including microtubules (at the colchicine binding site) and members of the importin β family . These proteins are involved in nuclear transport and spindle formation, playing crucial roles in cell division and proliferation .
Mode of Action
This compound inhibits the Akt/mTOR pathway . It arrests cellular mitosis and induces cell apoptosis by binding to a number of different cellular proteins including tubulin and members of the importin β family . This interaction disrupts the normal function of these proteins, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
This compound disrupts multiple survival pathways in cancer cells. It has been shown to induce a dose-dependent reduction in the levels of both phospho-Akt and phospho-p70S6K kinases . These kinases are key components of the Akt/mTOR pathway, which is often dysregulated in cancer and is critical for cell survival and proliferation .
Pharmacokinetics
It is known that this compound is orally active . Day 28 pharmacokinetics indicated absorption and active metabolites at levels consistent with known efficacious doses of this compound . The prolonged exposure with continuous oral administration avoided high peak drug concentrations, and likely explains the lack of myelosuppression .
Result of Action
This compound has shown potent and dose-dependent antiproliferative activity towards a range of tumor cell lines, with IC50 values in the range of 20 - 400 nM . It has also inhibited in vitro growth of primary cells derived from AML and CML patients . In vivo, daily oral treatment with this compound significantly increased the median survival time of mice bearing renal cell xenograft tumors .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
MKC-1 is synthesized through a series of chemical reactions involving the formation of bisindolylmaleimide. The synthetic route typically involves the condensation of indole derivatives with maleimide under specific reaction conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MKC-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
MKC-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study cell cycle regulation and microtubule dynamics.
Biology: Investigated for its effects on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, lung cancer, and pancreatic cancer
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A microtubule-stabilizing agent used in cancer therapy.
Vincristine: A microtubule-destabilizing agent used in chemotherapy.
Docetaxel: Another microtubule-stabilizing agent with antineoplastic activity.
Uniqueness of MKC-1
This compound is unique in its ability to inhibit multiple targets, including tubulin and the importin-β family, which are involved in nuclear transport and spindle formation . This multi-targeted approach enhances its potential efficacy against various cancer types, including those resistant to other microtubule-targeting agents .
Properties
IUPAC Name |
3-(1-methylindol-3-yl)-4-(1-methyl-6-nitroindol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-24-10-15(13-5-3-4-6-17(13)24)19-20(22(28)23-21(19)27)16-11-25(2)18-9-12(26(29)30)7-8-14(16)18/h3-11H,1-2H3,(H,23,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKGTONMLKNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154735 | |
Record name | MKC-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125313-92-0 | |
Record name | 3-(1-Methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125313-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MKC-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125313920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MKC-1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MKC-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MKC-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ11VPY7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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